Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride
Overview
Description
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride is a useful research compound. Its molecular formula is C10H12ClF2NO2 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride (CAS: 1305712-66-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
- Molecular Formula : C10H12ClF2NO2
- Molar Mass : 251.66 g/mol
- Structure : The compound features a difluorophenyl group attached to a methyl aminoacetate moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism appears to involve the inhibition of angiogenesis and tumor growth, similar to other known anticancer agents. For instance, studies using chick chorioallantoic membrane assays have shown that related compounds can effectively block angiogenesis and tumor proliferation .
- Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly through interactions with muscarinic receptors. The activation of these receptors is linked to cell proliferation and resistance to apoptosis in various cancer types .
- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's . This inhibition can enhance cholinergic transmission, potentially offering therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Study on Cytotoxicity : A study demonstrated that the compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin . This indicates its potential as an anticancer agent.
- Neuroprotective Properties : In vitro studies have suggested that compounds with similar structures exhibit antioxidant properties and may protect against neurodegeneration by modulating cholinergic pathways .
Data Table: Summary of Biological Activities
Safety and Toxicology
Despite its promising biological activities, safety profiles indicate that this compound may pose risks:
Properties
IUPAC Name |
methyl 2-[(3,4-difluorophenyl)methylamino]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-10(14)6-13-5-7-2-3-8(11)9(12)4-7;/h2-4,13H,5-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLZTTLMLODDIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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